4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)butanamide
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Overview
Description
4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)butanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a triazolopyridine moiety linked to a fluorinated tetrahydrocarbazole through a butanamide chain, making it a subject of study for its potential biological and chemical activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)butanamide typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyridine and tetrahydrocarbazole intermediates. These intermediates are then coupled through a series of reactions involving amide bond formation. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process efficiently. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired quality and quantity of the compound.
Chemical Reactions Analysis
Types of Reactions
4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)butanamide has several scientific research applications:
Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: It is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It may be used in the synthesis of advanced materials and as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound’s effects are mediated through binding to these targets, leading to modulation of biochemical pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- **4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)butanamide shares structural similarities with other triazolopyridine and tetrahydrocarbazole derivatives.
- Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate .
Uniqueness
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H22FN5O |
---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide |
InChI |
InChI=1S/C22H22FN5O/c23-14-10-11-17-16(13-14)15-5-3-6-18(22(15)25-17)24-21(29)9-4-8-20-27-26-19-7-1-2-12-28(19)20/h1-2,7,10-13,18,25H,3-6,8-9H2,(H,24,29) |
InChI Key |
NIIMOFAXJPMUTO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)F)NC(=O)CCCC4=NN=C5N4C=CC=C5 |
Origin of Product |
United States |
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